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molecular formula C10H22N2O3 B8519875 tert-Butyl (2-((2-methoxyethyl)amino)ethyl)carbamate

tert-Butyl (2-((2-methoxyethyl)amino)ethyl)carbamate

Cat. No. B8519875
M. Wt: 218.29 g/mol
InChI Key: YXPYESCISOJFEQ-UHFFFAOYSA-N
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Patent
US09126998B2

Procedure details

1.57 g of tert-butyl (2-bromoethyl)carbamate (7.0 mmol, 0.7 equivalents) were initially charged in 98.5 ml of acetonitrile, 0.87 ml of 2-methoxyethylamine (750 mg, 10.0 mmol, 1 equivalent) and 3.5 ml of N,N-diisopropylethylamine (2.58 g, 20 mmol, 2 equivalents) were added and the mixture was stirred at 80° C. overnight. The mixture was concentrated and the residue was purified on a silica gel column (mobile phase: dichloromethane/methanol gradient: from 50:1 to 30:1 to 10:1, then dichloromethane/2 N ammonia in methanol: 10:1). This gave 1.69 g (99% of theory; purity about 90%) of the title compound.
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
98.5 mL
Type
solvent
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][NH:4][C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8].[CH3:12][O:13][CH2:14][CH2:15][NH2:16].C(N(CC)C(C)C)(C)C>C(#N)C>[CH3:12][O:13][CH2:14][CH2:15][NH:16][CH2:2][CH2:3][NH:4][C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
1.57 g
Type
reactant
Smiles
BrCCNC(OC(C)(C)C)=O
Name
Quantity
98.5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.87 mL
Type
reactant
Smiles
COCCN
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified on a silica gel column (mobile phase

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COCCNCCNC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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